molecular formula C21H20F3N3O4 B11497074 3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

Cat. No.: B11497074
M. Wt: 435.4 g/mol
InChI Key: NBDVUIZVKMDISV-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyrazolyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzaldehyde, followed by the formation of the pyrazole ring, and finally the coupling of these intermediates to form the target compound. Common reagents used in these steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield amines.

Mechanism of Action

Properties

Molecular Formula

C21H20F3N3O4

Molecular Weight

435.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide

InChI

InChI=1S/C21H20F3N3O4/c1-12-9-18(21(22,23)24)27(26-12)15-7-5-14(6-8-15)25-20(28)13-10-16(29-2)19(31-4)17(11-13)30-3/h5-11H,1-4H3,(H,25,28)

InChI Key

NBDVUIZVKMDISV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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